1-Isomangostin Hydrate
1-Isomangostin Hydrate
1-Isomangostin hydrate belongs to the class of organic compounds known as 8-prenylated xanthones. These are organic compounds containing a C5-isoprenoid group linked to a xanthone moiety at the 8-position. Xanthone is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring that carries a ketone group. 1-Isomangostin hydrate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1-isomangostin hydrate is primarily located in the membrane (predicted from logP). Outside of the human body, 1-isomangostin hydrate can be found in fruits. This makes 1-isomangostin hydrate a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
26063-95-6
VCID:
VC20833548
InChI:
InChI=1S/C24H28O7/c1-23(2,28)8-6-13-18-16(11-15(26)21(13)29-5)30-17-10-14(25)12-7-9-24(3,4)31-22(12)19(17)20(18)27/h10-11,25-26,28H,6-9H2,1-5H3
SMILES:
CC1(CCC2=C(O1)C3=C(C=C2O)OC4=C(C3=O)C(=C(C(=C4)O)OC)CCC(C)(C)O)C
Molecular Formula:
C24H28O7
Molecular Weight:
428.5 g/mol
1-Isomangostin Hydrate
CAS No.: 26063-95-6
Cat. No.: VC20833548
Molecular Formula: C24H28O7
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-Isomangostin hydrate belongs to the class of organic compounds known as 8-prenylated xanthones. These are organic compounds containing a C5-isoprenoid group linked to a xanthone moiety at the 8-position. Xanthone is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring that carries a ketone group. 1-Isomangostin hydrate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1-isomangostin hydrate is primarily located in the membrane (predicted from logP). Outside of the human body, 1-isomangostin hydrate can be found in fruits. This makes 1-isomangostin hydrate a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 26063-95-6 |
| Molecular Formula | C24H28O7 |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | 5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-3,4-dihydropyrano[2,3-a]xanthen-12-one |
| Standard InChI | InChI=1S/C24H28O7/c1-23(2,28)8-6-13-18-16(11-15(26)21(13)29-5)30-17-10-14(25)12-7-9-24(3,4)31-22(12)19(17)20(18)27/h10-11,25-26,28H,6-9H2,1-5H3 |
| Standard InChI Key | QEERGWNVXZILOR-UHFFFAOYSA-N |
| SMILES | CC1(CCC2=C(O1)C3=C(C=C2O)OC4=C(C3=O)C(=C(C(=C4)O)OC)CCC(C)(C)O)C |
| Canonical SMILES | CC1(CCC2=C(O1)C3=C(C=C2O)OC4=C(C3=O)C(=C(C(=C4)O)OC)CCC(C)(C)O)C |
| Appearance | Yellow powder |
| Melting Point | 261-263°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator